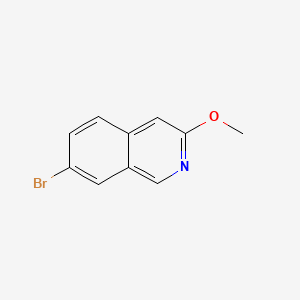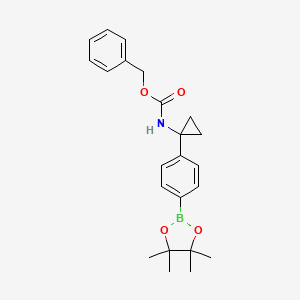![molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0](/img/structure/B596573.png)
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H7FN2. It is also known as 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.61 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Application in Neurological and Psychiatric Disorders
- Application Summary : This compound has potential uses in treating neurological and psychiatric disorders, particularly those involving M4 muscarinic acetylcholine receptors .
- Methods of Application : It is used in pharmacological studies involving receptor binding assays and behavioral tests in animal models to assess its efficacy .
- Results : The compound has shown promise in preclinical models, indicating potential therapeutic effects for disorders like Alzheimer’s disease and schizophrenia .
Antidiabetic Activity
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives, including the subject compound, have been studied for their antidiabetic properties .
- Methods of Application : In vivo studies on diabetic animal models, measuring blood glucose levels before and after administration .
- Results : Significant reduction in blood glucose levels, indicating potential for diabetes management .
Antimycobacterial Activity
- Application Summary : The compound has been evaluated for its activity against mycobacterial infections .
- Methods of Application : In vitro assays using mycobacterial cultures and evaluating the minimum inhibitory concentration (MIC) .
- Results : Demonstrated antimycobacterial activity, suggesting a role in treating tuberculosis and related diseases .
Antiviral Properties
- Application Summary : Research has explored the use of this compound in combating viral infections .
- Methods of Application : Viral replication assays in cell cultures, followed by evaluation of viral load reduction .
- Results : Showed inhibitory effects on viral replication, with potential applications in treating diseases like HIV .
Antitumor Activities
- Application Summary : The compound’s efficacy in cancer treatment has been investigated due to its structural similarity to known anticancer agents .
- Methods of Application : Cell viability assays on various cancer cell lines, and in vivo studies on tumor-bearing animal models .
- Results : Induced apoptosis in cancer cells and reduced tumor growth, highlighting its potential as an anticancer agent .
Analgesic and Sedative Effects
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives are studied for their analgesic and sedative effects .
- Methods of Application : Behavioral studies in animal models to assess pain relief and sedation levels .
- Results : Effective in reducing pain perception and inducing sedation, which could be useful in pain management .
Treatment of Diseases of the Nervous and Immune Systems
- Application Summary : This compound has been investigated for its potential to treat diseases affecting both the nervous and immune systems .
- Methods of Application : The methods likely involve immunological assays and neurological assessments in model organisms .
- Results : The studies suggest that the compound could modulate immune and nervous system interactions beneficially .
Role in Cancer Treatment as a Topoisomerase I Inhibitor
- Application Summary : Derivatives of pyrrolopyridine, including this compound, have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication, making them useful in cancer treatment .
- Methods of Application : The application involves biochemical assays to test the inhibitory effect on topoisomerase activity .
- Results : The compound has shown activity against cancer cells, particularly those reliant on topoisomerase I for proliferation .
Antiviral Alkaloid Activity
- Application Summary : The compound has been identified as an antiviral alkaloid with activity against HIV-1 .
- Methods of Application : This would involve viral inhibition assays to measure the compound’s effectiveness against HIV-1 replication .
- Results : The compound has demonstrated the ability to inhibit HIV-1, suggesting its use as an antiviral agent .
Kinase Inhibition for Cancer Therapy
- Application Summary : This compound may act as a kinase inhibitor, which is crucial in the regulation of cell functions. Kinase inhibitors are often used in cancer therapy .
- Methods of Application : It would involve biochemical assays to test the inhibitory effect on kinase activity .
- Results : The compound could show effectiveness in inhibiting kinases that are overactive in certain types of cancer cells .
Antimicrobial and Anti-inflammatory Properties
- Application Summary : Derivatives of this compound have been shown to possess antimicrobial and anti-inflammatory activities .
- Methods of Application : Testing would include in vitro antimicrobial assays and in vivo anti-inflammatory models .
- Results : The compound derivatives could reduce microbial growth and inflammation, which can be beneficial in treating various infections and inflammatory conditions .
Treatment of Cardiovascular Diseases
- Application Summary : Due to its potential to reduce blood glucose levels, this compound might be beneficial in treating cardiovascular diseases associated with hyperglycemia .
- Methods of Application : Clinical trials involving patients with cardiovascular diseases and monitoring of blood glucose and cardiac health parameters .
- Results : It may lead to improved cardiac health outcomes in patients with conditions exacerbated by high blood sugar levels .
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHKJUXBQYHHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744802 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
CAS RN |
1256790-95-0 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

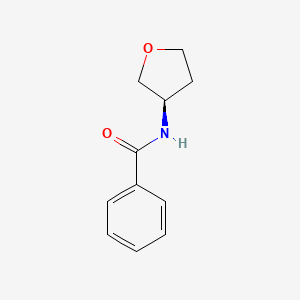
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

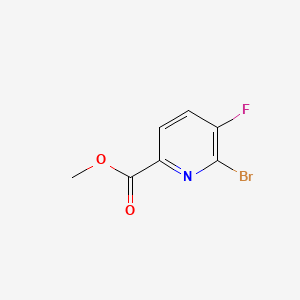
![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)
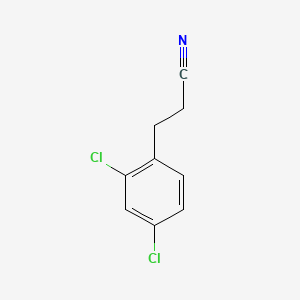
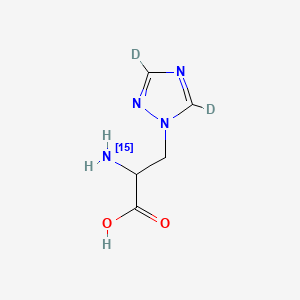
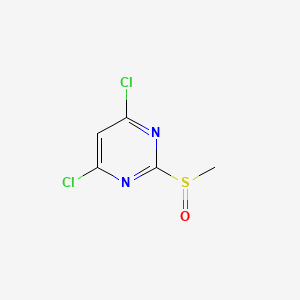
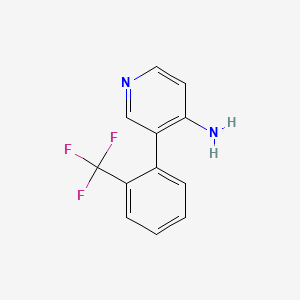
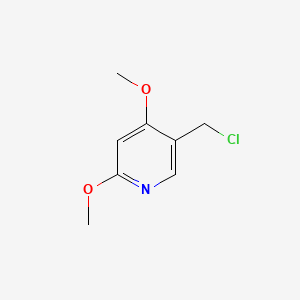
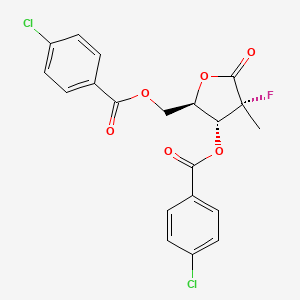
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
